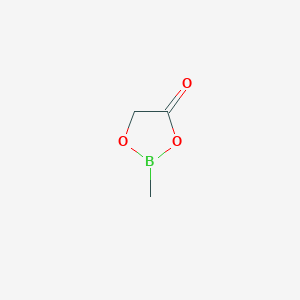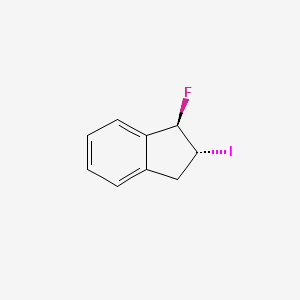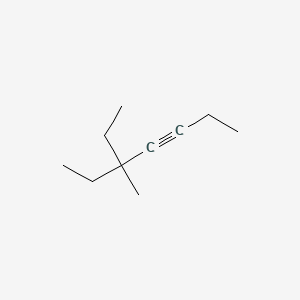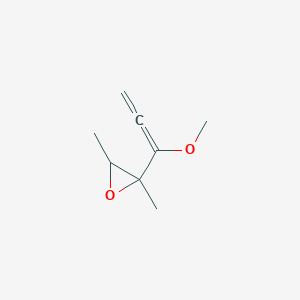![molecular formula C11H7N5O3 B14596248 5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole CAS No. 60838-05-3](/img/structure/B14596248.png)
5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole is a heterocyclic compound that features a furan ring substituted with a nitrophenyl group and a tetrazole ring
Preparation Methods
The synthesis of 5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole typically involves multiple steps. One common route starts with the preparation of 5-(2-nitrophenyl)furfural, which can be synthesized through a Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (2-nitrophenyl)boronic acid, followed by hydrolysis of the ester moiety . The resulting 5-(2-nitrophenyl)furfural is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring .
Chemical Reactions Analysis
5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by various substituents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the presence of the nitrophenyl and tetrazole moieties, which are known to exhibit biological activity.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The tetrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole include:
5-(2-nitrophenyl)furfural: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
5-(2-nitrophenyl)-2-furfuraldehyde: Another related compound with similar structural features and applications.
Nitrofurantoin analogues: Compounds containing furan and nitro groups, used as antimicrobial agents.
The uniqueness of this compound lies in the combination of the furan, nitrophenyl, and tetrazole moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
60838-05-3 |
|---|---|
Molecular Formula |
C11H7N5O3 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole |
InChI |
InChI=1S/C11H7N5O3/c17-16(18)8-4-2-1-3-7(8)9-5-6-10(19-9)11-12-14-15-13-11/h1-6H,(H,12,13,14,15) |
InChI Key |
CANFIGGZNPOQMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NNN=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)


![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)

![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)


![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)



